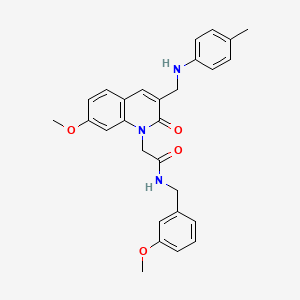

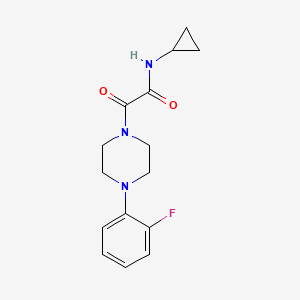

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are important heterocyclic compounds that have been the subject of much research due to their diverse biological activities . They contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . The specific reactions a thiazole compound can undergo depend on its structure and the conditions under which it is reacted .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .Scientific Research Applications

Chemosensitivity Testing

The adaptation of colorimetric assays using tetrazolium-based compounds, such as the MTT assay, has demonstrated significant utility in chemosensitivity testing across various cell lines, including cancer cell lines. These assays provide a simple and effective method for assessing the chemosensitivity of cell lines to different drugs, thereby facilitating the selection of effective chemotherapeutic agents for individual patients. The correlation between assay results and patient outcomes supports the clinical utility of these methods in personalized medicine approaches for cancer treatment (Carmichael et al., 1987) (Nakamura et al., 2006).

Anti-inflammatory and Anticancer Research

Research into the synthesis and biological evaluation of thiazole derivatives has shown promising anti-inflammatory and anticancer activity. Thiazole compounds have been identified as direct inhibitors of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which play a key role in inflammation and related diseases. This suggests a potential for thiazole derivatives in the treatment of inflammatory diseases and cancer (Suh et al., 2012).

Sperm Viability Assessment

The modification of the MTT assay for sperm viability provides a novel application in reproductive biology, offering a means to distinguish between viable and nonviable spermatozoa. This advancement could enhance diagnostic capabilities in fertility assessments and contribute to the understanding of male fertility (Nasr-Esfahani et al., 2002).

Corrosion Inhibition

The study of thiazole derivatives as corrosion inhibitors highlights the chemical versatility of these compounds beyond biomedical applications. Thiazoles have demonstrated efficacy in protecting metals from corrosion, particularly in acidic environments. This application is crucial for the preservation of infrastructure and machinery, showcasing the broad utility of thiazole derivatives in industrial settings (Farahati et al., 2019).

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties, including the inactivation of infectious agents such as herpes simplex virus. The exploration of these compounds in antimicrobial contexts opens up potential avenues for the development of new therapeutic agents against a variety of infectious diseases (Yasin et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-14-5-8-17(9-6-14)28(25,26)11-10-20(24)23-21-22-19(13-27-21)18-12-15(2)4-7-16(18)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJJSKUWXURUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2662434.png)

![2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2662437.png)

![Methyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2662438.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2662450.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662452.png)

![[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2662453.png)